molecular formula C4H2ClN3O2 B138667 4-Chloro-5-nitropyrimidine CAS No. 150943-50-3

4-Chloro-5-nitropyrimidine

Cat. No.: B138667
CAS No.: 150943-50-3
M. Wt: 159.53 g/mol
InChI Key: CPLTUVUVJVLHMF-UHFFFAOYSA-N
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Description

4-Chloro-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C4H2ClN3O2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position and a nitro group at the 5th position on the pyrimidine ring.

Scientific Research Applications

4-Chloro-5-nitropyrimidine is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Derivatives of this compound are explored for their potential anticancer and antiviral activities.

    Industry: It is employed in the production of agrochemicals and pharmaceuticals

Safety and Hazards

4-Chloro-5-nitropyrimidine is considered hazardous. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

4-Chloro-5-nitropyrimidine can be used to generate new purine libraries for drug discovery . Its unexpected reaction with primary amines, producing disubstituted dialkyl/arylamine pyrimidines, opens up new avenues for research .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Chloro-5-nitropyrimidine are not fully understood. It is known that the compound plays a role in biochemical reactions, particularly in the synthesis of other compounds

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 and H2SO4 mixed acid as the nitration reagent is usually exothermic . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound has a boiling point of 291.3±20.0 °C (Predicted) and a density of 1.600±0.06 g/cm3 (Predicted) . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Metabolic Pathways

The metabolic pathways of this compound involve two steps, including a nitration step and a reduction step

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-nitropyrimidine typically involves the nitration of 4-chloropyrimidine. One common method includes the reaction of 4-chloropyrimidine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5th position .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for better control over reaction parameters and improved yields. The process involves the use of chlorinating agents like phosphorus oxychloride or phosphorus pentachloride, followed by nitration .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-nitropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Reduction: 4-Chloro-5-aminopyrimidine.

    Cyclization: Pyrrolo[3,2-d]pyrimidines.

Comparison with Similar Compounds

  • 2-Chloro-5-nitropyrimidine
  • 4,6-Dichloro-5-nitropyrimidine
  • 4-Chloro-6-methoxy-5-nitropyrimidine

Comparison: 4-Chloro-5-nitropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other nitropyrimidines. For instance, 2-Chloro-5-nitropyrimidine has a different substitution pattern, affecting its reactivity and applications. Similarly, 4,6-Dichloro-5-nitropyrimidine has two chlorine atoms, making it more reactive towards nucleophiles .

Properties

IUPAC Name

4-chloro-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3O2/c5-4-3(8(9)10)1-6-2-7-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLTUVUVJVLHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647973
Record name 4-Chloro-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150943-50-3
Record name 4-Chloro-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 5-nitropyrimidin-4-ol (1.04 g) and phosphorus oxychloride (5.66 g) in acetonitrile (10 mL) was stirred at reflux for 2 h. After this time, the reaction mixture was cooled to ambient temperature, diluted with ethyl acetate (50 mL), and filtered and the filtrate was concentrated under reduced pressure. The residue obtained was diluted with ethyl acetate (100 mL), washed with saturated aqueous sodium bicarbonate (50 mL) then brine (50 mL), and filtered and the filtrate was concentrated under reduced pressure. The residue obtained was purified by chromatography (silica, heptane to 1:3 ethyl acetate/heptane) to afford 4-chloro-5-nitropyrimidine (383 mg, 33%) as a colorless oil.
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-Chloro-5-nitropyrimidine a useful starting material for synthesizing biologically active compounds?

A: this compound's structure allows for diverse modifications. The chlorine atom at the 4th position and the nitro group at the 5th position are susceptible to nucleophilic substitution reactions. This allows chemists to introduce various substituents, tailoring the molecule for specific biological targets. For example, researchers synthesized a series of poly-substituted purine-8-thiones starting from this compound through amination, reduction, and cyclization reactions. []

Q2: Can you provide an example of how this compound is used to synthesize compounds with specific biological activities?

A: Researchers used this compound to synthesize N-methylated pteridines, compounds related to 7,8-dihydroxanthopterin. [] This involved reacting the pyrimidine derivative with a β-ketoamine, reducing the nitro group, and then inducing ring closure. This approach highlighted the versatility of this compound in constructing complex heterocyclic systems with potential biological applications.

Q3: How does the structure of this compound influence its reactivity?

A: The presence of electron-withdrawing groups like chlorine and the nitro group increases the electrophilicity of the pyrimidine ring. This makes the carbon atoms at the 2, 4, and 6 positions particularly susceptible to nucleophilic attack. Researchers demonstrated this reactivity by synthesizing 1,3,5-triazine derivatives from 4-chloro-5-nitropyrimidines using alkylisothioureas. [, ]

Q4: Have any Structure-Activity Relationship (SAR) studies been conducted on derivatives of this compound?

A: Yes, researchers investigated the SAR of poly-substituted pyrimidine-5-amino amide and aryl(thio)urea derivatives synthesized from 2-N,N-diethylamino-4-chloro-5-nitropyrimidine. [] The study revealed that introducing various substituents on the pyrimidine ring significantly impacted their anti-TMV (Tobacco Mosaic Virus) activity.

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